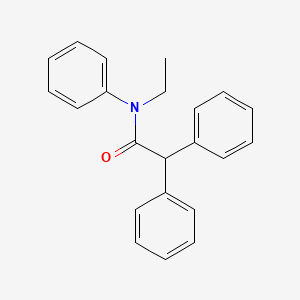
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide, also known as ethyl-6-methyl-2-((4-nitro-3-(3-oxobutanoyl)phenyl)amino)nicotinohydrazide, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized using a specific method, and it has been found to exhibit interesting biochemical and physiological effects that may be useful in various research applications.
Wirkmechanismus
The mechanism of action of N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It may also inhibit the activation of certain signaling pathways involved in cancer cell survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. It may also inhibit the production of certain cytokines and chemokines, which are involved in inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide in lab experiments is its potential as a multi-targeted agent. Its ability to inhibit multiple enzymes and signaling pathways may make it useful in studying complex biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential as an anti-cancer agent. Finally, studies could investigate the potential of this compound as an antimicrobial agent, which may have applications in treating infectious diseases.
Synthesemethoden
The synthesis of N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide involves several steps. The starting materials are 6-methyl-2-nicotinic acid and 4-nitro-3-hydroxybenzaldehyde, which are reacted in the presence of ethyl acetoacetate and hydrazine hydrate. The resulting product is then treated with ethyl iodide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the desired compound.
Wissenschaftliche Forschungsanwendungen
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Another area of research is the potential use of this compound as an anti-cancer agent. Studies have shown that it can induce cancer cell death, and it may have potential as a chemotherapy drug. Additionally, this compound has been studied for its potential as an antimicrobial agent, as it has been shown to exhibit activity against certain bacteria and fungi.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-3-25-14-7-11(6-13(15(14)21)20(23)24)8-18-19-16(22)12-5-4-10(2)17-9-12/h4-9,21H,3H2,1-2H3,(H,19,22)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAYEDBBBULPPW-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B6026061.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B6026066.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026078.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6026083.png)
![2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6026101.png)


![3-(6-fluoro-1H-indol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6026116.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6026132.png)

![7-(2-cyclohexylethyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026147.png)
![7-(3-ethyl-1H-1,2,4-triazol-5-yl)-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6026160.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6026167.png)